4-Bromo-3-cyclopropoxy-2-methylpyridine
Description
4-Bromo-3-cyclopropoxy-2-methylpyridine is a brominated pyridine derivative featuring a cyclopropoxy substituent at the 3-position and a methyl group at the 2-position. Brominated pyridines are widely used in pharmaceuticals, agrochemicals, and materials science due to their versatility in substitution reactions and stability .
Properties
Molecular Formula |
C9H10BrNO |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
4-bromo-3-cyclopropyloxy-2-methylpyridine |
InChI |
InChI=1S/C9H10BrNO/c1-6-9(12-7-2-3-7)8(10)4-5-11-6/h4-5,7H,2-3H2,1H3 |
InChI Key |
SRVZJXOABLEIJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1OC2CC2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-cyclopropoxy-2-methylpyridine typically involves the bromination of 3-cyclopropoxy-2-methylpyridine. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for 4-Bromo-3-cyclopropoxy-2-methylpyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-cyclopropoxy-2-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The cyclopropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are often used.
Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include ketones or aldehydes derived from the cyclopropoxy group.
Reduction Reactions: Products include piperidine derivatives.
Scientific Research Applications
While comprehensive data tables and well-documented case studies focusing solely on the applications of "4-Bromo-3-cyclopropoxy-2-methylpyridine" are not available in the provided search results, some information regarding its properties, related compounds, and potential applications can be gathered.
Properties and Synthesis
4-Bromo-3-cyclopropoxy-2-methylpyridine is a pyridine derivative that contains bromine. The presence of bromine enhances its reactivity.
Similar Compounds
Other compounds sharing structural similarities with 3-Cyclopropoxy-2-methylpyridine include:
- 3-Cyclopropoxy-2-methylpyridine The presence of both a cyclopropoxy group and a methyl group on the pyridine ring distinguishes 3-Cyclopropoxy-2-methylpyridine from similar compounds, potentially imparting unique chemical reactivity and biological activity.
- 3-Cyclopropyl-2-methylpyridine This compound lacks the oxygen functionality of 3-Cyclopropoxy-2-methylpyridine, and the cyclopropyl group alters steric and electronic properties.
- 4-Tert-butoxy-3-cyclopropoxy-2-methylpyridine The tert-butyl group provides steric hindrance.
Potential Applications
3-Cyclopropoxy-2-methylpyridine has potential applications in several fields:
- Chemical Reactions such as substitution and oxidation reactions.
- Biological Activity, including antimicrobial and anticancer properties.
Interaction Studies
Interaction studies involving 3-Cyclopropoxy-2-methylpyridine suggest it may interact with certain proteins involved in metabolic pathways, potentially influencing their activity. These interactions are critical for understanding the compound's pharmacodynamics and efficacy in therapeutic contexts.
Related Research
Other research on pyridine derivatives reveals potential applications:
Mechanism of Action
The mechanism of action of 4-Bromo-3-cyclopropoxy-2-methylpyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain kinases or modulate receptor signaling pathways. The exact molecular targets and pathways involved would depend on the specific derivative or analog being studied .
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Utility : Brominated pyridines with electron-withdrawing groups (e.g., Br, Cl) are preferred substrates for Suzuki-Miyaura couplings, as evidenced by the use of 4-Bromo-2-cyclopropylpyridine in palladium-catalyzed reactions .
- Emerging Analogs : Fluorinated derivatives like 4-Bromo-3-fluorobenzonitrile (CAS N/A) highlight trends toward incorporating halogens for tuning electronic properties in materials science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
